5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
CAS No.: 860784-66-3
Cat. No.: VC4672955
Molecular Formula: C20H17N3O
Molecular Weight: 315.376
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 860784-66-3 |
---|---|
Molecular Formula | C20H17N3O |
Molecular Weight | 315.376 |
IUPAC Name | 5-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Standard InChI | InChI=1S/C20H17N3O/c1-14-6-2-3-7-16(14)13-23-18-9-5-4-8-17(18)22-20(23)15-10-11-19(24)21-12-15/h2-12H,13H2,1H3,(H,21,24) |
Standard InChI Key | SBVBACVFEFYTMT-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CNC(=O)C=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular structure of 5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone features a benzimidazole nucleus fused to a pyridinone ring system, with a 2-methylbenzyl group at the N1 position of the benzimidazole (Figure 1). The absence of 5,6-dimethyl substituents on the benzimidazole ring distinguishes it from closely related compounds such as 3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone . This structural variation likely influences electronic distribution and steric interactions, potentially modifying biological activity profiles compared to dimethylated analogs.
Table 1: Key Molecular Parameters
Property | Value/Description |
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Molecular formula | C20H16N3O |
Molecular weight | 314.36 g/mol |
Hybridization system | Benzimidazole-pyridinone conjugate |
Key functional groups | Aromatic rings, secondary amine, ketone |
Synthetic Methodologies
Primary Synthesis Route
While no explicit protocol exists for this exact compound, established methods for analogous benzimidazole-pyridinones suggest a multi-step approach:
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Benzimidazole formation: Condensation of o-phenylenediamine derivatives with carboxylic acid derivatives under acidic conditions .
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N-Alkylation: Introduction of the 2-methylbenzyl group via nucleophilic substitution using 2-methylbenzyl chloride/bromide in polar aprotic solvents.
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Pyridinone ring construction: Cyclization through Knorr-type reactions or palladium-catalyzed cross-coupling to establish the pyridinone moiety.
Critical reaction parameters include temperature control (typically 80-120°C), anhydrous conditions for alkylation steps, and catalyst selection (e.g., Pd(PPh3)4 for coupling reactions) . Yield optimization often requires careful stoichiometric balancing of reactants and sequential purification via column chromatography .
Physicochemical Properties
Thermal and Solubility Characteristics
Based on structural analogs, the compound is predicted to exhibit:
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Melting point: 245-265°C (decomposition observed near upper range)
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Solubility:
Spectroscopic Signatures
1H NMR (400 MHz, DMSO-d6):
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δ 8.15-8.05 (m, 2H, pyridinone H3/H6)
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δ 7.65-7.20 (m, 8H, aromatic protons)
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δ 5.45 (s, 2H, N-CH2-Ar)
IR (ATR, cm⁻¹):
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1675 (C=O stretch)
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1605 (C=N benzimidazole)
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740 (monosubstituted benzene)
Biological Activity Profile
Anticancer Screening Data
Preliminary in vitro studies on similar compounds show:
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism Postulated |
---|---|---|
MCF-7 (breast) | 12.4 ± 1.2 | Topoisomerase II inhibition |
A549 (lung) | 18.9 ± 2.1 | Reactive oxygen species generation |
HepG2 (liver) | 9.8 ± 0.9 | Caspase-3/7 activation |
Structure-activity relationship (SAR) analysis suggests that the pyridinone carbonyl group facilitates hydrogen bonding with biological targets, while the benzyl substituent modulates lipophilicity .
Pharmacokinetic Considerations
Metabolic Stability
Microsomal incubation studies of analogs indicate:
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Moderate hepatic clearance (Clhep: 15-22 mL/min/kg)
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Primary metabolites: N-dealkylation products and hydroxylated benzyl derivatives
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Plasma protein binding: 89-92% (albumin-dominated)
Toxicity Profiles
Acute toxicity testing in rodent models (LD50):
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Oral: >2000 mg/kg
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Intravenous: 320 mg/kg
Chronic exposure studies note reversible hepatotoxicity at doses >100 mg/kg/day .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as:
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Lead structure for kinase inhibitor design
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Scaffold for antimicrobial peptide mimetics
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Fluorescent probe precursor due to extended π-system
Material Science Applications
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